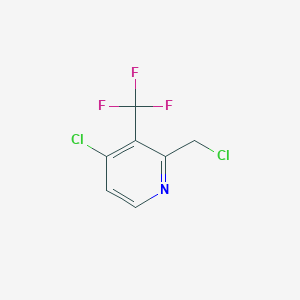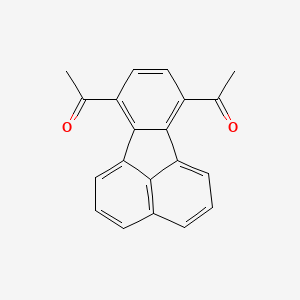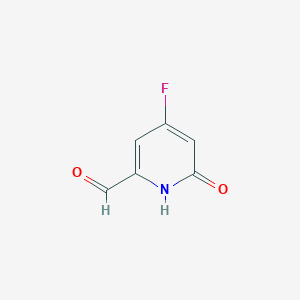
4-Fluoro-6-hydroxypicolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-6-hydroxypicolinaldehyde is a fluorinated heterocyclic compound with the molecular formula C6H4FNO2 It is a derivative of picolinaldehyde, where the fluorine atom is substituted at the 4-position and a hydroxyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-6-hydroxypicolinaldehyde typically involves the fluorination of 6-hydroxypicolinaldehyde. One common method is the electrophilic fluorination using Selectfluor, a widely used fluorinating agent. The reaction is usually carried out in an organic solvent such as acetonitrile at room temperature. The reaction conditions need to be carefully controlled to achieve high yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes steps such as halogenation, hydroxylation, and formylation under optimized conditions to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-6-hydroxypicolinaldehyde undergoes various chemical reactions including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-Fluoro-6-hydroxypicolinic acid.
Reduction: 4-Fluoro-6-hydroxy-2-picolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-6-hydroxypicolinaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It serves as a probe in studying enzyme mechanisms and interactions due to its unique electronic properties.
Industry: Used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-6-hydroxypicolinaldehyde involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, which can influence its binding affinity and specificity towards biological targets. The hydroxyl and aldehyde groups also play crucial roles in its reactivity and interaction with enzymes and receptors.
Comparison with Similar Compounds
6-Hydroxypicolinaldehyde: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
4-Fluoro-2-hydroxypyridine: Similar fluorinated heterocycle but with different substitution pattern affecting its chemical behavior.
4-Fluoro-6-methoxypicolinaldehyde: Methoxy group instead of hydroxyl, leading to variations in polarity and reactivity.
Uniqueness: 4-Fluoro-6-hydroxypicolinaldehyde is unique due to the synergistic effects of the fluorine and hydroxyl groups, which confer distinct electronic properties and reactivity patterns. This makes it a valuable compound in the synthesis of novel materials and pharmaceuticals.
Properties
Molecular Formula |
C6H4FNO2 |
|---|---|
Molecular Weight |
141.10 g/mol |
IUPAC Name |
4-fluoro-6-oxo-1H-pyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H4FNO2/c7-4-1-5(3-9)8-6(10)2-4/h1-3H,(H,8,10) |
InChI Key |
ZJSJOBLJDBKFJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


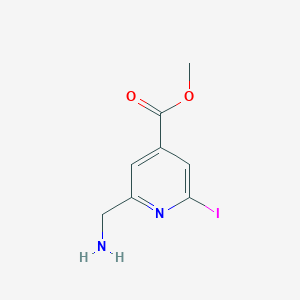
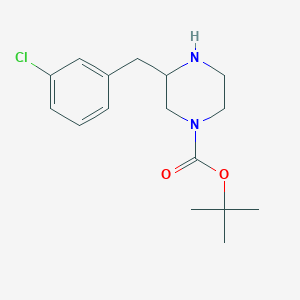
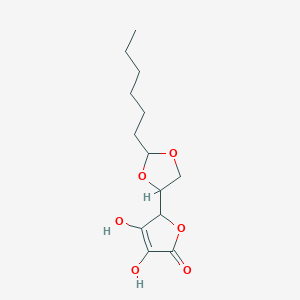
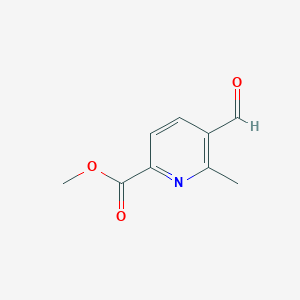
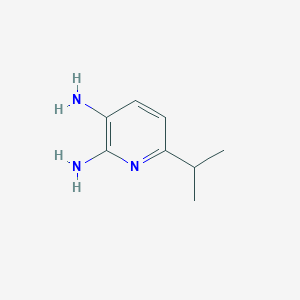
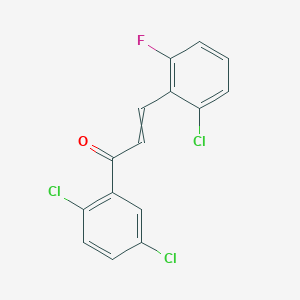
![4-methyl-2,3,4,5,6,7-hexahydrodicyclopenta[b,e]pyridin-8(1H)-imine](/img/structure/B14858978.png)
![5-(Benzo[D][1,3]dioxol-5-YL)thiophene-2-carbaldehyde](/img/structure/B14858979.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(4-methylphenyl)-1H-pyrazole-5-sulfonamide](/img/structure/B14858991.png)
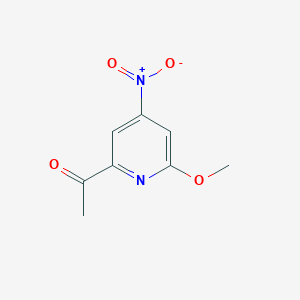

![1,2-Dichloro-4-{[4-(prop-2-yn-1-yl)phenoxy]methyl}benzene](/img/structure/B14859001.png)
